![molecular formula C18H25NO3S2 B14424729 2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol CAS No. 84217-44-7](/img/structure/B14424729.png)
2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol is a synthetic organic compound known for its antioxidant properties. It is a phenolic compound with a thiazole ring substituted with a methanesulfonyl group. This compound is used in various industrial applications, including as a stabilizer in polymers and as an antioxidant in fuels and lubricants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol typically involves the following steps:
Friedel-Crafts Alkylation: Phenol is alkylated with isobutene in the presence of a catalyst such as aluminum phenoxide to form 2,6-di-tert-butylphenol.
Thiazole Ring Formation: The alkylated phenol is then reacted with a thiazole derivative under specific conditions to introduce the thiazole ring.
Methanesulfonyl Substitution: Finally, the thiazole ring is substituted with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential use in preventing oxidative damage in biological systems.
Industry: Used as an antioxidant in fuels and lubricants to enhance their stability and performance.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The methanesulfonyl group and thiazole ring contribute to the compound’s stability and reactivity, enhancing its overall antioxidant activity. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are those related to oxidative stress and cellular protection.
Comparación Con Compuestos Similares
2,6-Di-tert-butyl-4-methylphenol (Butylated hydroxytoluene): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a UV stabilizer and antioxidant in various products.
2,4-Dimethyl-6-tert-butylphenol: Another antioxidant used in industrial applications.
Uniqueness: 2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol is unique due to the presence of the methanesulfonyl-substituted thiazole ring, which enhances its antioxidant properties and stability compared to other similar compounds. This makes it particularly effective in applications requiring high stability and resistance to oxidative degradation.
Propiedades
Número CAS |
84217-44-7 |
|---|---|
Fórmula molecular |
C18H25NO3S2 |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(2-methylsulfonyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C18H25NO3S2/c1-17(2,3)12-8-11(9-13(15(12)20)18(4,5)6)14-10-23-16(19-14)24(7,21)22/h8-10,20H,1-7H3 |
Clave InChI |
JSAGIMMDEBUERB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14424648.png)
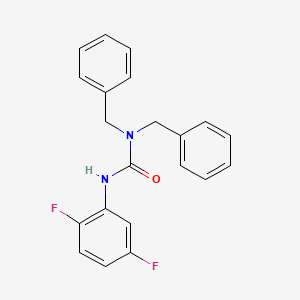
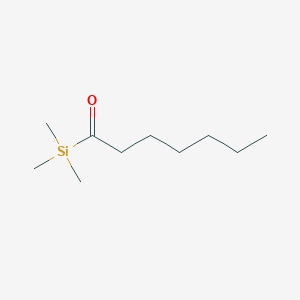
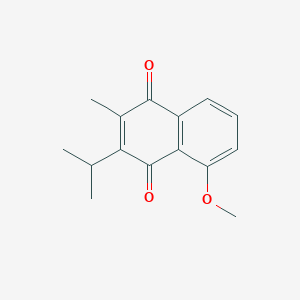
![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
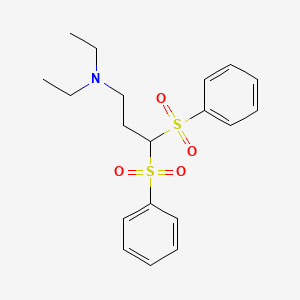
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)

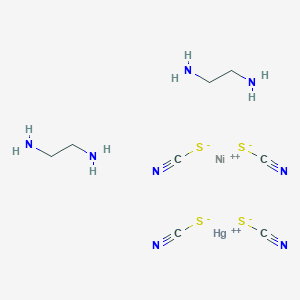
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
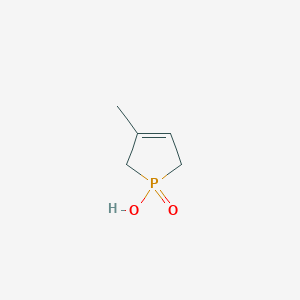
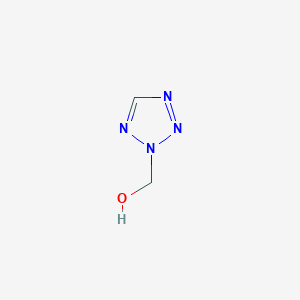

![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
